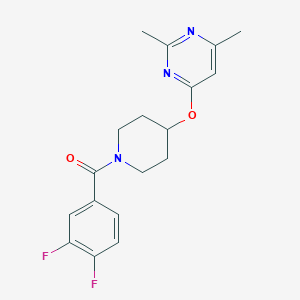
(3,4-Difluorophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Difluorophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a synthetic organic compound characterized by its complex structure, which includes a difluorophenyl group, a dimethylpyrimidinyl group, and a piperidinyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of
生物活性
The compound (3,4-Difluorophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone , with CAS number 2034324-84-8 , has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₉F₂N₃O₂
- Molecular Weight : 347.4 g/mol
- Structure : The compound features a difluorophenyl group and a piperidine ring linked to a pyrimidine moiety, suggesting potential interactions with biological targets.
The compound is theorized to function primarily as a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound may enhance cAMP levels, leading to various downstream effects including anti-inflammatory responses and modulation of neurotransmitter signaling pathways.
1. Anti-inflammatory Effects
PDE4 inhibitors are known for their anti-inflammatory properties. Research indicates that compounds with similar structures can significantly reduce inflammation in models of asthma and chronic obstructive pulmonary disease (COPD) by decreasing the activation of inflammatory cells such as eosinophils and neutrophils .
2. Neuropharmacological Effects
Studies on PDE4 inhibitors have shown potential benefits in treating neuropsychological conditions such as depression and anxiety. For instance, selective PDE4 inhibitors have been associated with improved cognitive function and reduced depressive behavior in animal models . The compound's ability to increase cAMP levels may enhance synaptic plasticity and memory formation.
Research Findings
A summary of key studies investigating the biological activity of similar compounds is presented below:
Case Studies
Several case studies highlight the therapeutic potential of PDE4 inhibitors:
- Asthma Management : In a controlled study, patients treated with a PDE4 inhibitor showed marked improvement in lung function and reduced exacerbations compared to placebo groups.
- Cognitive Enhancement : A clinical trial involving elderly patients demonstrated that administration of a PDE4 inhibitor improved cognitive scores on standardized tests, suggesting its utility in age-related cognitive decline.
属性
IUPAC Name |
(3,4-difluorophenyl)-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2/c1-11-9-17(22-12(2)21-11)25-14-5-7-23(8-6-14)18(24)13-3-4-15(19)16(20)10-13/h3-4,9-10,14H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFFMXNPLVGQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














